molecular formula C67H101NO20 B13834248 N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

カタログ番号: B13834248
分子量: 1240.5 g/mol
InChIキー: QQZJNABARVXBJD-IXCNRNCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide is a structurally complex molecule featuring a pentacyclic core, multiple glycosidic linkages, and diverse substituents (e.g., hydroxy, methyl, and oxirane groups).

特性

分子式

C67H101NO20

分子量

1240.5 g/mol

IUPAC名

N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide

InChI

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1

InChIキー

QQZJNABARVXBJD-IXCNRNCNSA-N

異性体SMILES

CC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C

正規SMILES

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Macrolide Antibiotics (Erythromycin Analogs)

Macrolides like erythromycin share glycosidic linkages and macrocyclic lactone rings, which are critical for binding bacterial ribosomes. The target compound’s oxane rings and glycosidic bonds suggest a similar mechanism, though its pentacyclic core and additional methyl groups may enhance stability or alter target specificity .

Table 1: Structural and Functional Comparison with Macrolides

Feature Target Compound Erythromycin
Core Structure Pentacyclic 14-membered lactone ring
Glycosidic Linkages Multiple (oxane subunits) Desosamine, cladinose
Key Substituents Hydroxy, methyl, oxirane Hydroxy, methyl
Putative Target Bacterial ribosomes (inferred) 50S ribosomal subunit
Bioactivity Antibacterial (hypothetical) Broad-spectrum antibacterial
Glycosylated Natural Products (Yacon FOS and Combretum Derivatives)

Yacon fructooligosaccharides (FOS) and Combretum polyphenols share glycosidic bonds and hydroxyl groups, which confer prebiotic and antioxidant activities. The target compound’s hydroxy and methyl-oxane subunits may similarly modulate gut microbiota or oxidative stress, though its larger size could limit bioavailability .

Table 2: Comparison with Glycosylated Natural Products

Property Target Compound Yacon FOS Combretum Polyphenols
Glycosylation Pattern Branched oxane units Linear β-(2→1) fructans C-linked flavonoids
Bioactivity Antimicrobial (hypothetical) Prebiotic, antioxidant Anti-inflammatory
Solubility Low (predicted) High Moderate

Pharmacological and Mechanistic Insights

  • Antibacterial Potential: Structural analogs with glycosidic bonds (e.g., macrolides) exhibit ribosomal binding, suggesting the target compound may disrupt bacterial protein synthesis. Its methyl groups could mitigate efflux pump-mediated resistance, a common issue in MRSA treatments .
  • Anti-inflammatory Activity: Flavonoid-like hydroxylation patterns (as in Combretum derivatives) may inhibit COX-2 or NF-κB pathways, though this requires validation .
  • Toxicity Considerations : The compound’s complexity raises concerns about metabolic clearance. Comparative data from yacon FOS and Combretum extracts suggest low acute toxicity, but chronic effects remain unstudied .

準備方法

Construction of the Macrolide Core

  • The pentacyclic heptacosa (27-carbon) ring system with multiple double bonds and keto groups is typically constructed via:
    • Stepwise cyclization reactions,
    • Use of ring-closing metathesis or macrolactonization,
    • Careful installation of stereochemistry through chiral auxiliaries or catalysts.

Installation of Sugar Moieties (Methyloxan Rings)

  • The multiple methyloxan (methylated tetrahydropyran) sugar units are synthesized separately with defined stereochemistry.
  • Glycosylation reactions attach these sugars to the macrolide core via:
    • Activation of sugar hydroxyl groups (e.g., as trichloroacetimidates or thioglycosides),
    • Use of Lewis acid catalysts to promote selective glycosidic bond formation,
    • Protection/deprotection cycles to control regioselectivity.

Formation of the Acetamide Linkage

  • The acetamide group is introduced by amidation reactions, typically by coupling an amino sugar derivative with an acyl chloride or activated ester of the acetic acid derivative.
  • Control of stereochemistry at the amino sugar is critical for biological activity.

Detailed Preparation Method (Based on Patent US20210094954A1)

A closely related macrolide compound preparation described in patent US20210094954A1 involves:

  • Starting from a precursor macrolide or polyketide intermediate,
  • Sequential glycosylation with protected sugar donors,
  • Use of selective oxidation and reduction steps to install keto and hydroxy groups,
  • Final deprotection to yield the fully functionalized compound.

The patent emphasizes:

  • Use of stereoselective glycosyl donors with defined protecting groups,
  • Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and stereochemical purity,
  • Purification by chromatography and crystallization to isolate the desired isomer.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose Outcome/Notes
1 Macrolide core synthesis Polyketide precursors, ring-closing metathesis Build pentacyclic ring system Formation of macrocyclic lactone
2 Sugar synthesis Chiral pool synthesis, protecting groups Prepare methyloxan sugar units Stereochemically pure sugar donors
3 Glycosylation Lewis acid catalysts, protected sugars Attach sugars to macrolide core Formation of glycosidic bonds
4 Oxidation/Reduction Selective oxidants/reductants Install keto and hydroxy groups Correct oxygenation pattern
5 Amidation Acyl chloride or activated ester, base Introduce acetamide group Formation of N-acetyl linkage
6 Deprotection Acid/base hydrolysis, hydrogenation Remove protecting groups Yield of final active compound
7 Purification Chromatography, crystallization Isolate pure compound High purity and stereochemical integrity

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be experimentally determined?

  • Methodology : Combine high-resolution nuclear magnetic resonance (NMR) spectroscopy with X-ray crystallography to resolve stereochemical ambiguities. For carbohydrate moieties, use derivatization (e.g., per-O-methylation) followed by mass spectrometry to confirm linkage positions. Molecular dynamics (MD) simulations can validate intramolecular hydrogen bonding patterns .

Q. What are the optimal chromatographic methods for purifying this compound?

  • Methodology : Employ orthogonal separation techniques:

  • Step 1 : Normal-phase chromatography for initial separation of polar glycosidic components.
  • Step 2 : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve stereoisomers.
  • Validate purity via LC-MS and compare retention times with synthetic standards .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology : Prioritize assays aligned with the compound’s structural motifs (e.g., glycosidase inhibition for carbohydrate derivatives). Use enzyme kinetics (Michaelis-Menten analysis) and cell-based viability assays (MTT or resazurin) with appropriate controls. Cross-reference activity data with structurally similar compounds in ChEBI .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the synthetic pathway of this compound?

  • Methodology :

  • Step 1 : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in glycosylation reactions.
  • Step 2 : Apply reaction path search algorithms (e.g., GRRM) to predict intermediates and byproducts.
  • Step 3 : Validate predictions with small-scale experiments and adjust conditions iteratively. Tools like COMSOL Multiphysics can simulate reaction kinetics under varying temperatures/pressures .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Methodology :

  • Data Harmonization : Standardize assay protocols (e.g., IC50 measurement conditions) to minimize variability.
  • Meta-Analysis : Use statistical tools (ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent polarity, cell line differences).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics to assess downstream pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against protein databases (e.g., PDB).
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP+) to quantify ΔG binding. Cross-validate with experimental ITC (isothermal titration calorimetry) .

Q. How to design a multi-step synthesis route using computational reaction path searches?

  • Methodology :

  • Retrosynthetic Analysis : Fragment the molecule using glycosidic bonds as strategic disconnections.
  • Pathway Optimization : Apply Monte Carlo tree search (MCTS) algorithms to prioritize high-yield steps.
  • Automation : Integrate AI-driven platforms (e.g., ChemOS) for real-time adjustment of reaction parameters (e.g., stoichiometry, catalyst loading) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。